molecular formula C8H17NOS B1619492 S-[2-(dimethylamino)ethyl] butanethioate CAS No. 63512-62-9

S-[2-(dimethylamino)ethyl] butanethioate

Cat. No.: B1619492
CAS No.: 63512-62-9
M. Wt: 175.29 g/mol
InChI Key: DSJJEJHMVGHXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-[2-(dimethylamino)ethyl] butanethioate, also known as S-butyrylthiocholine, is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(dimethylamino)ethyl] butanethioate typically involves the esterification of butanethioic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:

Butanethioic acid+2-(dimethylamino)ethanolS-[2-(dimethylamino)ethyl] butanethioate+Water\text{Butanethioic acid} + \text{2-(dimethylamino)ethanol} \rightarrow \text{this compound} + \text{Water} Butanethioic acid+2-(dimethylamino)ethanol→S-[2-(dimethylamino)ethyl] butanethioate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

S-[2-(dimethylamino)ethyl] butanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

S-[2-(dimethylamino)ethyl] butanethioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is used in enzymatic assays to study the activity of cholinesterase enzymes.

    Medicine: It is used in the development of drugs targeting cholinergic systems and in the study of neurodegenerative diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of S-[2-(dimethylamino)ethyl] butanethioate involves its interaction with cholinesterase enzymes. The compound acts as a substrate for these enzymes, leading to the hydrolysis of the ester bond and the release of butanethioic acid and 2-(dimethylamino)ethanol. This reaction is important for studying the activity and inhibition of cholinesterase enzymes, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-[2-(dimethylamino)ethyl] butanethioate is unique due to its specific structure, which allows it to interact with cholinesterase enzymes in a distinct manner. This makes it a valuable tool in biochemical research for studying enzyme activity and inhibition .

Properties

CAS No.

63512-62-9

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

S-[2-(dimethylamino)ethyl] butanethioate

InChI

InChI=1S/C8H17NOS/c1-4-5-8(10)11-7-6-9(2)3/h4-7H2,1-3H3

InChI Key

DSJJEJHMVGHXTN-UHFFFAOYSA-N

SMILES

CCCC(=O)SCCN(C)C

Canonical SMILES

CCCC(=O)SCCN(C)C

63512-62-9

Origin of Product

United States

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